(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone

Catalog No.
S887925
CAS No.
914458-21-2
M.F
C28H29NO
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylm...

CAS Number

914458-21-2

Product Name

(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone

IUPAC Name

(1-heptyl-5-phenylpyrrol-3-yl)-naphthalen-1-ylmethanone

Molecular Formula

C28H29NO

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C28H29NO/c1-2-3-4-5-11-19-29-21-24(20-27(29)23-14-7-6-8-15-23)28(30)26-18-12-16-22-13-9-10-17-25(22)26/h6-10,12-18,20-21H,2-5,11,19H2,1H3

InChI Key

JDBFNFBWXVCTSA-UHFFFAOYSA-N

SMILES

CCCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Synonyms

JWH 146

Canonical SMILES

CCCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Several aminoalkylindole cannabinoids (CBs), including JWH 018 and JWH 073, have been detected in herbal blends. JWH 146 is a (1-naphthoyl)pyrrole analog of JWH 018 that activates central CB1 and peripheral CB2 receptors with Ki values of 21 and 62 nM, respectively. This compound is intended for forensic and research applications.

(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone, commonly known as JWH-146, is a synthetic cannabinoid belonging to the naphthoylpyrrole family. With a molecular weight of 395.5 g/mol, this highly lipophilic compound is utilized primarily as an analytical reference standard and a pharmacological probe . Unlike the more common naphthoylindole class, JWH-146 features a distinct pyrrole core and a heptyl chain, which fundamentally dictate its receptor binding profile and analytical behavior [1]. It exhibits reliable solubility in standard laboratory solvents, achieving concentrations of 10 mg/mL in DMSO and ethanol, making it highly processable for in vitro assay formulation .

Generic substitution of JWH-146 with other synthetic cannabinoids, such as the widely known JWH-018 (a naphthoylindole) or its direct pentyl analog JWH-145, fails in both analytical and pharmacological contexts [1]. In pharmacological assays, substituting JWH-146 with shorter-chain analogs like JWH-145 or JWH-147 drastically alters receptor selectivity, shifting the preference from the CB1 receptor to the CB2 receptor [2]. Analytically, the naphthoylpyrrole core of JWH-146 produces a unique mass spectrometric fragmentation pattern that cannot be replicated by naphthoylindoles, meaning forensic and toxicological laboratories must procure the exact JWH-146 standard to prevent false negatives or misidentifications during GC-MS and LC-QTOF-MS screening [1].

Alkyl Chain Length Dictates CB1 vs. CB2 Receptor Selectivity

JWH-146 features a heptyl chain that specifically tunes its binding affinity toward the CB1 receptor (Ki = 21 ± 2 nM) over the CB2 receptor (Ki = 62 ± 5 nM), resulting in a ~3-fold CB1 selectivity [1]. In direct contrast, its pentyl analog JWH-145 exhibits a CB1 Ki of 14 ± 2 nM and a CB2 Ki of 6.4 ± 0.4 nM (a ~2.2-fold CB2 selectivity), while the hexyl analog JWH-147 also favors CB2 (Ki = 7.1 nM) [1].

Evidence DimensionCannabinoid Receptor Selectivity Ratio
Target Compound DataJWH-146 (Heptyl): ~3.0x selective for CB1 (CB1 Ki = 21 nM, CB2 Ki = 62 nM)
Comparator Or BaselineJWH-145 (Pentyl): ~2.2x selective for CB2 (CB1 Ki = 14 nM, CB2 Ki = 6.4 nM)
Quantified DifferenceExtension from a pentyl to a heptyl chain completely reverses receptor selectivity from CB2-dominant to CB1-dominant.
ConditionsIn vitro radioligand binding assay

Procurement of the exact heptyl analog is strictly required for researchers needing a CB1-preferring naphthoylpyrrole probe without confounding CB2-driven off-target effects.

Core Scaffold Differentiation for Mass Spectrometric Identification

The naphthoylpyrrole core of JWH-146 yields distinct electron ionization (EI) fragmentation pathways compared to the classical aminoalkylindole core found in JWH-018 [1]. Because JWH-146 lacks the indole nitrogen, its GC-MS and LC-HRMS spectra do not exhibit the standard N-alkyl cleavage patterns characteristic of the JWH-018 series, requiring specific retention time and exact mass (395.2249 m/z) validation [1].

Evidence DimensionMass Spectrometric Fragmentation Pathway
Target Compound DataJWH-146: Naphthoylpyrrole-specific cleavage lacking indole N-alkyl fragments
Comparator Or BaselineJWH-018: Standard naphthoylindole N-alkyl cleavage pattern (e.g., m/z 284 ion)
Quantified DifferenceComplete divergence in primary EI-MS fragmentation pathways, requiring the exact pyrrole standard for library matching.
ConditionsGC-MS and LC-QTOF-MS screening

Essential for forensic laboratories establishing comprehensive LC-QTOF-MS and GC-MS libraries to avoid false positives in synthetic cannabinoid screening.

Standardized Solvent Compatibility for Assay Formulation

Despite its high lipophilicity, JWH-146 demonstrates reliable solubility profiles in standard polar aprotic and protic solvents, achieving 10 mg/mL in both DMSO and ethanol, and 5 mg/mL in DMF . Compared to crude cannabinoid extracts or highly crystalline analogs that require complex lipid carriers or sonication, JWH-146 allows for predictable stock solution preparation .

Evidence DimensionStock Solution Concentration
Target Compound DataJWH-146: 10 mg/mL in DMSO and Ethanol
Comparator Or BaselineCrude extracts / poorly soluble analogs: Require specialized surfactants or lipid emulsions
Quantified DifferenceAchieves a reliable 10 mg/mL concentration in standard polar solvents, avoiding the need for complex lipid formulations.
ConditionsStandard laboratory temperature and pressure

Ensures reproducible dosing and straightforward assay formulation, reducing preparation time and variability in high-throughput screening.

Forensic Reference Standard Development and Library Building

Because of its unique naphthoylpyrrole core and specific heptyl chain, JWH-146 is an indispensable reference material for toxicological screening. It is utilized to calibrate GC-MS and LC-QTOF-MS instruments, ensuring accurate retention time mapping and exact mass identification (395.2249 m/z) to differentiate it from closely related pentyl (JWH-145) or hexyl (JWH-147) analogs in seized materials [1].

CB1-Selective In Vitro Pharmacological Assays

JWH-146 is the optimal choice for researchers investigating the naphthoylpyrrole class who require a CB1-preferring agonist. Its ~3-fold selectivity for CB1 over CB2 ensures that downstream cellular signaling assays are not confounded by the high CB2 affinity that plagues shorter-chain analogs like JWH-145 [2].

Structure-Activity Relationship (SAR) Mapping in Medicinal Chemistry

In drug discovery and cannabinoid receptor modeling, JWH-146 serves as a critical benchmark compound. Procurement of this exact heptyl analog allows medicinal chemists to study the steric boundaries of the CB1 and CB2 binding pockets, specifically demonstrating how extending the N-alkyl chain beyond six carbons reverses receptor subtype selectivity [2].

XLogP3

7.7

Hydrogen Bond Acceptor Count

1

Exact Mass

395.224914549 g/mol

Monoisotopic Mass

395.224914549 g/mol

Heavy Atom Count

30

Appearance

Assay:≥95%A crystalline solid

UNII

5446SVK6LH

Wikipedia

JWH-146

Dates

Last modified: 04-14-2024

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